Zinc acetylmethionate

Description

Contextualization within the Landscape of Metal-Amino Acid Coordination Compounds

Metal-amino acid coordination compounds are a class of molecules where a central metal ion is bonded to one or more amino acid ligands. These complexes are fundamental in bioinorganic chemistry, as they are involved in numerous biological processes. Zinc, a crucial trace element, forms such complexes with various amino acids, playing catalytic, structural, and regulatory roles in the body. consensus.app Zinc acetylmethionate is a specific example of these coordination compounds, where zinc is chelated by N-acetylmethionine. deascal.com The acetylation of the amino group in methionine alters its coordination properties compared to the parent amino acid, influencing the stability and reactivity of the resulting zinc complex.

General Classification and Systematics of Zinc Coordination Complexes Relevant to Biological Systems

Zinc coordination complexes are integral to many biological functions. Zinc is a component of hundreds of enzymes and proteins, contributing to their structure and catalytic activity. consensus.app These complexes are often classified based on the nature of the coordinating ligands, which can include amino acids, peptides, and other biomolecules. researchgate.net In biological systems, zinc is typically found in a tetrahedral coordination environment, bound to nitrogen, oxygen, or sulfur atoms of amino acid residues within proteins. consensus.app The coordination of zinc with N-acetylmethionine is of particular interest as it provides a model for understanding how modifications to amino acids can affect their interaction with metal ions.

Historical and Conceptual Evolution of Research on Acetylmethionine as a Ligand in Metal Chemistry

Chemical Properties and Synthesis of this compound

The synthesis of this compound typically involves the reaction of a zinc salt with N-acetylmethionine in a controlled laboratory setting to ensure purity and stability. deascal.com One method involves reacting zinc sulfate with methionine in a 1:2 molar ratio. innovareacademics.in

Molecular and Structural Characteristics

The molecular formula for N-acetylmethionine is C7H13NO3S. nih.gov In the formation of this compound, the zinc ion is coordinated by the N-acetylmethionine ligand. The acetyl group on the nitrogen atom of methionine influences the coordination, preventing the typical chelation seen with unmodified amino acids. nih.govacs.org This can lead to the formation of polymeric structures. nih.govacs.org

Spectroscopic Properties

The characterization of this compound and similar metal-amino acid complexes often involves various spectroscopic techniques:

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination sites of the ligand with the metal ion by observing shifts in the vibrational frequencies of functional groups like the carboxylate and amino groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies, including 13C NMR, can provide detailed information about the structure of the complex in solution and the solid state. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Solubility and Stability

This compound is described as being water-soluble. biosiltech.com The stability of metal-amino acid complexes can vary depending on factors such as pH and the presence of other coordinating species.

Applications in Biological and Agricultural Research

This compound has found applications in various fields due to the combined biological roles of zinc and methionine.

Role and Mechanisms in Cellular and Molecular Biology

Zinc is essential for numerous cellular processes, including immune function, wound healing, and the regulation of gene expression. consensus.appvital.ly Methionine and its derivatives are involved in processes like keratin production. biosiltech.com The complex of zinc and acetylmethionine is utilized in cosmetic formulations for its skin-conditioning properties, helping to maintain skin in good condition. deascal.comresearchgate.net

Use in Agricultural Science: Plant and Soil Health

Zinc is a vital micronutrient for plant growth and is used in fertilizers to address soil deficiencies and improve crop yields. consensus.appbulkagrochem.com Chelated forms of zinc, like this compound, can enhance the availability and uptake of zinc by plants. bulkagrochem.comproagri.co.za This leads to improved crop quality and resistance to environmental stress. bulkagrochem.com

Applications in Veterinary Science

Zinc supplementation is used in veterinary medicine to treat conditions like zinc-responsive dermatosis in dogs. vettimes.com Different formulations of zinc, including zinc methionine, are used for this purpose. vettimes.com Zinc methionine has also been evaluated as an adjunctive treatment for canine atopic dermatitis. nih.gov Furthermore, this compound is included in products for farm animals to support their health and well-being. echemi.com

Relevance in Dermatological Research

In dermatology, zinc compounds are used for their anti-inflammatory, antimicrobial, and wound-healing properties. mdpi.comnih.gov this compound is specifically recognized for its skin-conditioning effects in cosmetic products. deascal.comresearchgate.net It is also a component in some anti-acne formulations. specialchem.comaqia.net

Propriétés

Numéro CAS |

102868-96-2 |

|---|---|

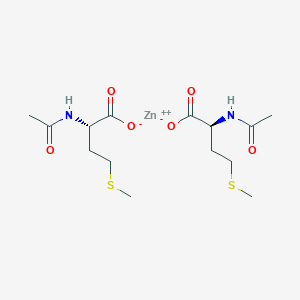

Formule moléculaire |

C14H24N2O6S2Zn |

Poids moléculaire |

445.9 g/mol |

Nom IUPAC |

zinc;(2S)-2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C7H13NO3S.Zn/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2/t2*6-;/m00./s1 |

Clé InChI |

BBIPBCRCZBKDJW-UHFFFAOYSA-L |

SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Zn+2] |

SMILES isomérique |

CC(=O)N[C@@H](CCSC)C(=O)[O-].CC(=O)N[C@@H](CCSC)C(=O)[O-].[Zn+2] |

SMILES canonique |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Zn+2] |

Synonymes |

ZINC ACETYLMETHIONATE |

Origine du produit |

United States |

Coordination Chemistry and Structural Elucidation of Zinc Acetylmethionate

Ligand Design and Binding Characteristics of N-Acetylmethionine to the Zinc Center

N-acetylmethionine, derived from the essential amino acid L-methionine, serves as the ligand in this complex. drugbank.com Its specific chemical structure, featuring multiple potential donor atoms, allows for various binding interactions with the zinc(II) ion.

The stoichiometry of the stable zinc acetylmethionate complex is typically a 1:2 ratio of the zinc(II) ion to the N-acetylmethionate ligand. This is reflected in its chemical nomenclature, such as Zinc(II), bis(N-acetylmethionine)-, and its molecular formula, C₁₄H₂₄N₂O₆S₂Zn. nih.govnih.gov This arrangement implies that two N-acetylmethionate molecules coordinate to a single central zinc ion. The formation of the complex is driven by the interaction between the Lewis acidic zinc(II) ion (an electron acceptor) and the Lewis basic donor atoms on the N-acetylmethionine ligand (an electron donor). pressbooks.pub While some zinc-amino acid complexes, like zinc methionine sulfate, can exist in a 1:1 molar ratio, the bis-ligand formation is characteristic for this compound. nih.govnih.gov

The N-acetylmethionine ligand is a potentially multidentate ligand, meaning it has multiple atoms that can donate lone pairs of electrons to form coordinate bonds with the zinc center. The primary potential donor sites are the oxygen atoms of the carboxylate group, the oxygen atom of the amide carbonyl group, and the sulfur atom of the thioether side chain.

Research on related metal complexes provides insight into the likely coordination behavior. Studies on N-acetylmethionine complexes with other metals, such as platinum, suggest that the ligand can form a chelate by coordinating through both the thioether sulfur and a carboxylate oxygen atom. acs.org In such a bidentate (two-toothed) coordination mode, the ligand forms a stable ring structure with the metal ion. The presence of the acetyl group on the nitrogen atom is thought to prevent the amino group from participating in chelation, a common binding mode for non-acetylated amino acids. nih.gov This steric hindrance directs the coordination towards other available donor sites.

Table 1: Potential Donor Atoms in the N-Acetylmethionine Ligand

| Donor Atom/Group | Type | Potential Role in Coordination |

|---|---|---|

| Carboxylate (-COO⁻) | Oxygen (O) | A primary binding site, can coordinate in a monodentate or bidentate fashion. |

| Thioether (-S-CH₃) | Sulfur (S) | A soft donor atom with a high affinity for soft Lewis acids; likely involved in chelation. acs.org |

| Amide (-C=O) | Oxygen (O) | A potential, but likely weaker, binding site compared to the carboxylate group. |

N-acetylmethionine is a chiral molecule, typically synthesized from the naturally occurring L-methionine, which has an (S) absolute configuration at its alpha-carbon. nih.gov When two of these chiral ligands coordinate to a single metal center, as in bis(N-acetylmethionate)zinc(II), the resulting complex is also chiral. numberanalytics.com

Exploration of Potential Coordination Modes and Denticity of the N-Acetylmethionine Ligand

Spectroscopic and Diffraction-Based Structural Analysis

To definitively determine the structure of this compound, both in its solid state and in solution, a combination of analytical techniques is required. X-ray crystallography provides a precise solid-state structure, while NMR spectroscopy offers insights into the complex's conformation and dynamics in solution.

Table 2: Illustrative Crystallographic Data for a Related Metal-Acetylmethionate Complex (Silver(I) N-acetylmethioninate)

| Parameter | Description | Observation |

|---|---|---|

| Crystal System | Polymeric | The complex forms a repeating ladder-like chain in the solid state. nih.gov |

| Metal Center | Ag(I) | Silver(I) ion. |

| Ligand | N-acetyl-L-methioninate | The deprotonated form of the ligand. nih.gov |

| Coordination | O- and S-donors | The ligand coordinates through both carboxylate oxygen and thioether sulfur atoms. nih.gov |

| Denticity | Bidentate, Bridging | The ligand acts as a two-donor bridge between metal centers. nih.gov |

Note: This data is for the silver(I) complex and serves as an illustrative example due to the lack of published crystallographic data for the zinc(II) complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of a complex in solution. Since the zinc(II) ion is diamagnetic (d¹⁰), it does not cause the severe line broadening associated with paramagnetic ions, allowing for the acquisition of high-resolution ¹H and ¹³C NMR spectra.

When N-acetylmethionine coordinates to the zinc ion, the electron density around the ligand's atoms is altered, leading to changes in the chemical shifts of its protons (¹H) and carbons (¹³C). The protons and carbons located nearest to the coordination sites (i.e., the carboxylate and thioether groups) are expected to show the most significant changes compared to the free, uncoordinated ligand. For instance, the deshielding effect of the metal ion would typically cause a downfield shift in the signals of the α-proton and the protons on the carbons adjacent to the sulfur atom. Observing these specific shifts provides strong evidence for which donor atoms are involved in the binding. While direct ⁶⁷Zn NMR is possible, it is often hampered by the nucleus's low natural abundance and large quadrupole moment, which results in very broad signals. huji.ac.il

Table 3: Expected ¹H NMR Chemical Shift Analysis for this compound Formation

| Proton in N-Acetylmethionine | Typical Shift (Free Ligand) | Expected Shift (in Zinc Complex) | Rationale |

|---|---|---|---|

| α-CH | ~4.5 ppm | Downfield shift (δ > 4.5) | Proximity to the coordinating carboxylate group causes deshielding. |

| β-CH₂ | ~2.1 ppm | Minor downfield shift | Influence from both the α-carbon and the γ-sulfur. |

| γ-CH₂ | ~2.6 ppm | Downfield shift (δ > 2.6) | Proximity to the coordinating thioether sulfur atom causes deshielding. |

| S-CH₃ | ~2.1 ppm | Downfield shift (δ > 2.1) | Direct electronic effect from sulfur coordination to zinc. |

| Acetyl-CH₃ | ~2.0 ppm | Minimal shift | Relatively far from the primary coordination sites. |

Note: This table is illustrative and represents general expectations for chemical shift changes upon coordination to a diamagnetic metal center.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Assignment and Metal-Ligand Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, these techniques provide detailed information on the coordination environment of the zinc ion and the nature of the metal-ligand bonds.

In the FTIR and Raman spectra of this compound, specific vibrational bands can be assigned to the functional groups of the N-acetyl-L-methionine ligand. Changes in the position and intensity of these bands upon coordination to the zinc ion offer direct evidence of metal-ligand interaction.

Key vibrational modes of interest include:

Carboxylate (COO⁻) Stretching: The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly sensitive to coordination. In the free ligand, these bands appear at characteristic frequencies. Upon coordination to zinc, shifts in these frequencies indicate the nature of the carboxylate binding (monodentate, bidentate chelating, or bridging). For instance, a larger separation between the asymmetric and symmetric stretching frequencies is often indicative of monodentate coordination, while a smaller separation suggests bidentate chelation.

Amide (C=O) Stretching: The frequency of the amide I band (primarily C=O stretching) can shift upon coordination of the amide oxygen to the zinc ion. This provides insight into the involvement of the acetyl group in the coordination sphere.

C-S and S-CH₃ Vibrations: The involvement of the thioether sulfur atom in coordination can be inferred from changes in the C-S and S-CH₃ stretching and bending modes.

Metal-Ligand Vibrations: In the far-infrared and low-frequency Raman regions (typically below 600 cm⁻¹), vibrations corresponding to the Zn-O and potentially Zn-S stretching modes can be observed directly. These bands provide a direct probe of the metal-ligand bond strength. For example, the appearance of new bands in the 400-500 cm⁻¹ region could be attributed to Zn-O stretching vibrations. nih.gov

A comparative analysis of the FTIR and Raman spectra of free N-acetyl-L-methionine and this compound is crucial for a definitive assignment of vibrational modes and characterization of the coordination.

Table 1: Hypothetical FTIR and Raman Vibrational Frequencies (cm⁻¹) for N-acetyl-L-methionine and this compound

| Vibrational Mode | N-acetyl-L-methionine (Free Ligand) | This compound (Complex) | Change upon Coordination |

| O-H Stretch (Carboxylic Acid) | ~3300 (broad) | Absent | Deprotonation |

| N-H Stretch | ~3280 | ~3290 | Slight shift |

| C=O Stretch (Amide I) | ~1710 | ~1650 | Red shift |

| COO⁻ Asymmetric Stretch | - | ~1580 | Appearance |

| COO⁻ Symmetric Stretch | - | ~1410 | Appearance |

| C-S Stretch | ~700 | ~690 | Slight shift |

| Zn-O Stretch | - | ~450 | Appearance |

Note: This table presents expected values based on typical spectra of related compounds and serves for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Conformational Dynamics

Circular Dichroism (CD) spectroscopy is an essential technique for studying the chiral properties and conformational features of molecules like this compound. ajol.infonih.gov Since N-acetyl-L-methionine is a chiral molecule (due to the L-configuration of the methionine), the complex is also chiral and therefore CD-active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com The resulting CD spectrum provides information about the secondary and tertiary structure of molecules. nih.gov For this compound, CD spectroscopy can be used to:

Confirm the Chirality: The presence of a CD signal confirms the chiral nature of the complex.

Investigate Conformational Changes: The coordination of the N-acetyl-L-methionine ligand to the zinc ion can induce specific conformations. The CD spectrum is highly sensitive to the spatial arrangement of the chromophores (such as the amide and carboxylate groups) relative to the chiral center. Changes in the CD spectrum upon complexation can be interpreted in terms of the conformational constraints imposed by the metal ion.

Study Conformational Dynamics: By monitoring the CD spectrum as a function of temperature or solvent, it is possible to study the conformational flexibility and stability of the this compound complex.

The far-UV region of the CD spectrum (around 190-250 nm) is particularly informative for the peptide-like backbone of N-acetyl-L-methionine, providing insights into the local conformation. The near-UV region may show signals arising from the thioether chromophore and its interaction with the chiral environment.

The binding of the ligand to the zinc ion can lead to significant changes in the CD spectrum, reflecting the adoption of a more rigid and defined conformation in the complex compared to the free ligand in solution.

Computational Chemistry Approaches to this compound Structure and Reactivity

Computational chemistry provides a powerful toolkit to complement experimental studies by offering detailed insights into the structure, bonding, and reactivity of this compound at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Energies

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: DFT can predict the most stable three-dimensional structure of the complex, including bond lengths, bond angles, and dihedral angles. This allows for a direct comparison with experimental data from techniques like X-ray crystallography, if available. Different coordination isomers can be modeled to determine their relative stabilities.

Calculate Binding Energies: The strength of the interaction between the zinc ion and the N-acetyl-L-methionine ligands can be quantified by calculating the binding energy. This helps to understand the stability of the complex.

Analyze Electronic Properties: DFT provides information about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the complex. nih.gov

Simulate Vibrational Spectra: DFT can calculate the vibrational frequencies and intensities, which can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

| Zn-O (Carboxylate) Bond Length | 2.0 - 2.2 Å |

| Zn-O (Amide) Bond Length | 2.1 - 2.3 Å |

| Zn-S Bond Length | 2.3 - 2.5 Å |

| Binding Energy (per ligand) | -150 to -200 kcal/mol |

| HOMO-LUMO Gap | 4.0 - 5.0 eV |

Note: These values are illustrative and based on typical DFT results for similar zinc complexes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. forskningsradet.no For this compound, MD simulations can provide insights into:

Conformational Stability: By simulating the motion of the atoms over time, MD can assess the stability of different conformations of the complex in various environments, such as in aqueous solution. This is particularly useful for understanding the flexibility of the ligand and the coordination sphere.

Interaction Dynamics: MD simulations can model the interactions between this compound and solvent molecules or other biological molecules. This can reveal how the complex behaves in a biological context.

Solvation Structure: The arrangement of water molecules around the complex can be studied, providing information about its hydration shell and how it might interact with its environment.

Challenges in MD simulations of metalloproteins and related complexes often lie in the accurate parameterization of the metal ion and its interactions with the ligands. frontiersin.org Specialized force fields or hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are often required for reliable results.

Quantum Chemical Modeling of Reaction Pathways and Intermediate States

Quantum chemical modeling, often using DFT, can be used to investigate the reactivity of this compound. nih.gov This involves:

Mapping Reaction Pathways: For potential reactions involving the complex, such as ligand exchange or catalytic processes, quantum chemical methods can be used to map out the entire reaction pathway, including the structures of transition states and intermediates.

Calculating Activation Energies: The energy barriers for different reaction steps can be calculated, providing insights into the kinetics of the reactions.

Understanding Reaction Mechanisms: By elucidating the electronic structure changes that occur during a reaction, these models can provide a detailed understanding of the reaction mechanism at a molecular level.

For this compound, such studies could explore its stability towards hydrolysis or its potential to act as a catalyst in specific chemical transformations.

Advanced Analytical Characterization of Zinc Acetylmethionate

Quantitative and Qualitative Spectroscopic Techniques for Compositional and Purity Assessment

Spectroscopic methods are fundamental in elucidating the elemental composition and purity of Zinc Acetylmethionate. These techniques provide both quantitative data on the zinc content and qualitative information regarding the presence of trace elemental and organic impurities.

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Zinc Content Quantification

The precise quantification of zinc is critical for verifying the stoichiometry of this compound. Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are two robust and widely used techniques for this purpose. olympianwatertesting.com

In AAS, a sample of this compound is first atomized, typically in a flame or a graphite furnace. A light beam of a specific wavelength, characteristic of zinc, is passed through the atomic vapor. The amount of light absorbed is directly proportional to the concentration of zinc atoms, allowing for accurate quantification. olympianwatertesting.com Flame AAS is a common method for zinc analysis due to its reliability and simplicity. olympianwatertesting.com

ICP-OES offers an alternative and often more sensitive method. The sample is introduced into a high-temperature argon plasma (around 6,000–10,000 K), which excites the zinc atoms. As these excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured to determine the zinc concentration. olympianwatertesting.com Both techniques require careful calibration with certified zinc standards to ensure accuracy. nutritionintl.org While both methods are effective, ICP-OES can offer a wider linear dynamic range and is less susceptible to certain chemical interferences compared to flame AAS. Studies comparing these instruments for zinc analysis in various matrices have shown that both can achieve high accuracy and precision when properly calibrated and operated. nih.gov

Table 1: Comparison of Typical Performance for Zinc Quantification

| Parameter | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma (ICP-OES) |

|---|---|---|

| Principle | Absorption of light by ground-state atoms | Emission of light from excited atoms/ions in plasma |

| Typical Precision (RSD) | 0.1-5% | 0.3-2% |

| Detection Limits | Low parts-per-billion (ppb) | Low parts-per-billion (ppb) |

| Throughput | Lower (element by element) | Higher (multi-element capability) |

| Matrix Effects | Can be significant, may require modifiers | Generally lower due to high plasma temperature |

This table presents generalized performance characteristics; actual values depend on the specific instrument, sample matrix, and operating conditions.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elemental Analysis and Impurity Profiling

To ensure the purity of this compound, it is essential to detect and quantify any trace elemental impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for this application due to its exceptional sensitivity and specificity. vitas.no This method can detect most elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. vitas.no

Similar to ICP-OES, ICP-MS utilizes an argon plasma to ionize the atoms from the sample. However, instead of measuring emitted light, the resulting ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. olympianwatertesting.com This allows for the identification and quantification of a wide range of elemental impurities that could originate from raw materials or the manufacturing process. For pharmaceutical-grade compounds like this compound, controlling elemental impurities is a critical quality attribute. vitas.nonih.gov The accuracy of ICP-MS can be further enhanced through techniques like isotope dilution, although this is more costly for routine analysis. Validation of ICP-MS methods for analyzing trace metals in complex matrices has demonstrated high precision, with relative standard deviations (RSDs) often below 5%, and excellent analytical recovery. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Ligand Integrity and Organic Impurity Detection

Beyond elemental composition, the integrity of the N-acetylmethionine ligand is paramount to the identity and efficacy of the complex. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

HPLC is ideal for separating non-volatile and thermally sensitive molecules like N-acetylmethionine and potential organic impurities. A solution of the sample is pumped through a column packed with a stationary phase. Different components of the mixture travel through the column at different rates, allowing for their separation. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of the separated components based on their mass, providing a high degree of confidence in the assessment of ligand integrity and the detection of related impurities. chromatographyonline.com

For volatile organic impurities or if the ligand can be derivatized to become volatile, GC-MS is an invaluable technique. In GC, the sample is vaporized and passed through a long column. Separation occurs based on the components' boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer for identification. chromatographyonline.com These chromatographic techniques are essential for confirming that the N-acetylmethionine ligand has not degraded and for identifying and quantifying any synthesis by-products or residual starting materials.

Thermal Analysis Techniques for Complex Stability Assessment

Thermal analysis techniques are employed to investigate the stability of this compound when subjected to heat. They provide crucial information about its decomposition pathways, thermal stability, and energetic properties such as phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comtainstruments.com This technique is fundamental for determining the thermal stability of this compound. By heating a small sample at a constant rate, a TGA instrument records any mass loss. eltra.com

A typical TGA thermogram for a metal-organic complex might show distinct steps of mass loss. For a hydrated complex, the initial weight loss at lower temperatures (e.g., below 150°C) would correspond to the loss of water molecules. Subsequent, higher-temperature mass loss events would indicate the decomposition of the organic ligand and the eventual formation of a final residue, likely zinc oxide. researchgate.netnih.gov The temperature at which significant decomposition begins is a key indicator of the compound's thermal stability. tainstruments.com The analysis can be performed in an inert atmosphere (like nitrogen) to study pyrolysis or in an oxidative atmosphere (like air) to study oxidative decomposition. eltra.com

Table 2: Hypothetical TGA Decomposition Steps for this compound

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80 - 120 | ~4% (if dihydrate) | Loss of water of hydration |

| 200 - 350 | ~60% | Decomposition and loss of acetyl groups and parts of the methionine backbone |

| 350 - 500 | ~21% | Further decomposition of organic fragments |

| Final Residue | ~18% | Zinc Oxide (ZnO) |

This table is a hypothetical representation based on the thermal behavior of similar zinc-organic complexes and the molecular weight of this compound. Actual results would require experimental verification.

Electrophoretic Methods for Charge and Purity Analysis of Metal Complexes

Electrophoretic techniques are powerful analytical tools for the characterization of metal complexes, including this compound. These methods separate charged species based on their differential migration rates in an electric field. The migration is influenced by the analyte's charge-to-size ratio, the viscosity of the separation medium, and the applied voltage. For metal complexes like this compound, electrophoresis can provide critical information regarding the complex's net charge, its purity, and the presence of any impurities or dissociated species. The primary techniques employed for this purpose are capillary electrophoresis (CE) and gel electrophoresis. nih.govdoi.org

Capillary electrophoresis, in particular, offers high separation efficiency, rapid analysis times, and requires only minute sample volumes. semanticscholar.orgchromatographyonline.com A key variant for studying metal-ligand interactions is Ligand-Exchange Capillary Electrophoresis (CLE-CE). chromatographyonline.com In CLE-CE, a chiral or achiral metal complex is added to the background electrolyte to act as a selector. The separation of analytes is then achieved based on the differences in the stability and formation kinetics of the transient diastereomeric or non-chiral complexes formed between the selector and the analyte. chromatographyonline.com This approach is highly applicable to amino acid derivatives like acetylmethionine.

The principle of electrophoretic separation relies on the mobility of the charged species. The electrophoretic mobility (µ) is directly proportional to the charge of the ion and inversely proportional to factors contributing to frictional drag, such as its size and the viscosity of the buffer. doi.org When zinc (Zn²⁺) complexes with N-acetylmethionate, the resulting complex will have a specific charge and size that dictates its movement in an electric field. By analyzing this movement, one can infer the stoichiometry and stability of the complex. For instance, the formation of a 1:2 complex of zinc with N-acetylmethionate, [Zn(N-acetylmethionate)₂], would result in a neutral or charged species depending on the pH and the coordination mode, which can be distinguished from the free ligand or free metal ion.

Research Findings on Analogous Zinc-Amino Acid Complexes

While specific electrophoretic data for this compound is not extensively available in peer-reviewed literature, a substantial body of research exists for the electrophoretic analysis of zinc complexes with other amino acids and their derivatives. These studies provide a strong framework for understanding how this compound would behave and be characterized under similar conditions.

Research has demonstrated the successful use of CLE-CE with Zn(II) as the central metal ion for the separation of various amino acid enantiomers. nih.govresearchgate.net In these systems, a chiral ligand is complexed with Zn(II) in the background electrolyte. The enantiomers of an amino acid analyte then interact differently with this chiral selector complex, leading to different migration times and enabling their separation and purity assessment. The key parameters influencing the separation include the pH of the running buffer, the concentration of the Zn(II)-ligand complex, and the ratio of the ligand to the metal ion. semanticscholar.orgnih.gov

For example, a study on the enantioseparation of dansylated amino acids utilized a running electrolyte containing a Zn(II)-L-hydroxyproline complex. nih.gov The optimization of separation parameters was crucial for achieving baseline separation. Such a method could be adapted to assess the purity of this compound, particularly to detect the presence of uncomplexed N-acetylmethionine or other impurities.

Paper electrophoresis has also been employed to determine the stability constants of binary complexes of zinc with amino acids like homoserine. scielo.org.boscielo.org.bo In this method, the mobility of the metal ion spot is measured at various pH values of the background electrolyte containing the ligand. A plot of pH versus mobility reveals plateaus corresponding to the formation of different complex species, from which stability constants can be calculated. scielo.org.boscielo.org.bo

The table below summarizes typical conditions and findings from electrophoretic studies on related zinc-amino acid complexes, which can be considered indicative for the analysis of this compound.

| Analytical Method | Analyte | Electrolyte/Buffer System | Key Findings | Reference |

| Ligand-Exchange CE (CLE-CE) | Dansyl amino acids & dipeptides | 100.0 mM boric acid, 5.0 mM ammonium acetate, 3.0 mM Zn(II), 6.0 mM L-hydroxyproline, 4.0 mM γ-CD, pH 8.2 | Baseline separation of eight pairs of labeled amino acids and six pairs of labeled dipeptides was achieved. | nih.gov |

| Ligand-Exchange CE (CLE-CE) | Dansylated D,L-amino acids | 100.0 mM boric acid, 5.0 mM ammonium acetate, 3.0 mM Zn(II), 6.0 mM L-leucine, 4.0 mM β-CD, pH 8.2 | Successful chiral separation and application for screening tyrosinase inhibitors. | researchgate.net |

| Paper Electrophoresis | Zn(II)-Homoserine complexes | 0.1 M Perchloric acid, variable pH with NaOH | Determination of log stability constants for ML (4.33 ± 0.01) and ML₂ (2.70 ± 0.07) complexes. | scielo.org.boscielo.org.bo |

| Solution Electrophoresis | Zn(II)-Glycyl Sarcosine-NTA mixed complexes | pH 8.5, ionic strength 0.1 M | Determined the stability constant (Log K = 4.42) for the mixed ligand complex. | orientjchem.org |

This table is based on data for analogous zinc-amino acid complexes due to the absence of specific literature on the electrophoretic analysis of this compound.

Gel electrophoresis, such as urea-polyacrylamide gel electrophoresis (urea-PAGE), is another valuable technique, primarily used for studying the interaction of metal ions with larger molecules like proteins. mdpi.com However, its principles can be applied to assess the purity of a metal complex by separating the intact complex from any free ligand or degradation products based on differences in their migration through the gel matrix. springernature.com The separation in a gel is influenced by both the charge and the size of the molecule.

Mechanistic Research on Zinc Acetylmethionate Interactions in Preclinical Models

In Vitro Bioavailability and Bioaccessibility Assessment Methodologies

The initial stages of determining the efficacy of any orally administered nutrient or compound involve assessing its bioaccessibility—the amount released from its matrix in the gastrointestinal tract and made available for absorption—and its bioavailability, which is the proportion that reaches systemic circulation to be utilized by the body. mdpi.com For zinc acetylmethionate, this involves a multi-step in vitro evaluation process.

Development and Validation of Simulated Gastrointestinal Digestion Models for Luminal Release of Zinc from this compound

To study the luminal release of zinc from this compound, researchers employ simulated gastrointestinal digestion models. These models mimic the physiological conditions of the human digestive system, typically in two or three stages: oral, gastric, and intestinal. mdpi.comfrontiersin.orgresearchgate.net

The process generally begins with a simulated oral phase, followed by gastric digestion, where the compound is exposed to an acidic environment (pH 2-4) and the enzyme pepsin. mdpi.com This is succeeded by an intestinal digestion phase, which involves adjusting the pH to a more neutral level and introducing pancreatic enzymes and bile salts. nih.govsciopen.com The conditions of these models are standardized to ensure reproducibility and allow for comparison across different studies. mdpi.com

Throughout this simulated digestion, the amount of soluble zinc released from the acetylmethionate complex is measured. This soluble fraction is considered bioaccessible. The coordination of zinc with the peptide can influence its resistance to digestive enzymes. nih.gov For instance, some zinc-peptide complexes have been shown to be resistant to pepsin in the stomach but may be partially hydrolyzed by pancreatin in the small intestine. nih.gov The stability of the this compound complex under these varying pH and enzymatic conditions is a critical determinant of how much zinc is ultimately available for absorption by the intestinal cells.

Cellular Permeation and Uptake Studies Utilizing Monolayer Cell Models (e.g., Caco-2 cells, relevant epithelial cell lines)

Following the assessment of luminal release, the next step is to investigate the permeation and uptake of the released zinc at the cellular level. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used and validated in vitro model for studying intestinal drug and nutrient absorption. sigmaaldrich.comresearchgate.net When cultured, these cells differentiate to form a monolayer that exhibits many of the morphological and biochemical characteristics of small intestinal enterocytes, including the formation of a brush border and the expression of transport proteins. nih.gov

In these studies, the Caco-2 cell monolayer is typically grown on a permeable support, separating an apical (luminal) and a basolateral (serosal or blood) compartment. This compound, or the digest from the simulated gastrointestinal model, is introduced to the apical side. Researchers then measure the amount of zinc that is taken up by the cells and the amount that is transported across the cell monolayer to the basolateral side. nih.gov This provides insights into both cellular uptake and transepithelial transport. The transport process across the Caco-2 cell monolayer is an active process that can be influenced by the concentration of zinc the cells are exposed to. nih.gov

Comparative Investigations of this compound Bioaccessibility Against Other Zinc Complexes and Inorganic Salts

To understand the relative efficacy of this compound, its bioaccessibility is often compared with other zinc forms, such as inorganic salts (e.g., zinc sulfate) and other organic complexes (e.g., zinc gluconate, zinc glycinate). nih.govnih.gov Studies have shown that the chemical form of zinc significantly impacts its bioaccessibility. nih.govnih.gov

For example, one in vitro study comparing various zinc supplements found that the bioaccessibility of zinc ranged from 1.1% to 9.4%, with zinc diglycinate showing the highest and zinc sulfate the lowest. nih.gov The rationale behind using chelated forms like this compound is that the organic ligand may protect the zinc from forming insoluble complexes with dietary inhibitors (like phytates) in the gut, thereby maintaining its solubility and availability for absorption. nih.gov Comparative studies using simulated digestion models help to quantify these differences and provide a basis for ranking the potential bioavailability of various zinc supplements.

Table 1: Illustrative Bioaccessibility of Different Zinc Compounds from In Vitro Digestion Models This table is for illustrative purposes and the values are not specific to a single study but represent a range of potential findings.

| Zinc Compound | Relative Bioaccessibility (%) |

|---|---|

| Zinc Sulfate | Low |

| Zinc Oxide | Low to Moderate |

| Zinc Gluconate | Moderate |

| Zinc Glycinate | High |

| This compound | Expected to be Moderate to High |

Cellular Transport and Intracellular Homeostasis Mechanisms

Once zinc is released and available at the intestinal cell surface, its journey into and through the cell is tightly regulated by a sophisticated network of transport proteins and binding molecules.

Kinetics of Cellular Zinc Uptake and Efflux: Modeling via Michaelis-Menten and First-Order Kinetics in Cellular Systems

The kinetics of zinc transport into intestinal cells can be studied to understand the efficiency and capacity of the transport systems. In cell culture models, the rate of zinc uptake can be measured over time and at different zinc concentrations. This data can then be modeled using kinetic equations, such as the Michaelis-Menten equation for carrier-mediated transport or first-order kinetics for passive diffusion.

The Michaelis-Menten model is often applicable to the saturable, carrier-mediated component of zinc uptake. It describes the relationship between the concentration of zinc and the rate of its transport, characterized by two key parameters: Vmax (the maximum rate of transport) and Km (the Michaelis constant, representing the zinc concentration at which the transport rate is half of Vmax). Studies have shown that the kinetics of zinc uptake can be influenced by the zinc status of the cells; for instance, cells grown in a low-zinc environment may exhibit a higher Vmax for zinc uptake. nih.gov

Efflux, the process of zinc moving out of the cell, is also a critical component of maintaining cellular zinc balance. The rates of both uptake and efflux determine the net accumulation of zinc within the cell.

Investigation of Specific Zinc Transporter Proteins (e.g., Zip and ZnT families) and Their Interaction with this compound

The transport of zinc across cellular membranes is primarily mediated by two families of zinc transporter proteins: the ZIP (Zrt- and Irt-like Protein or SLC39A) family and the ZnT (Zinc Transporter or SLC30A) family. mdpi.comwikipedia.org ZIP transporters are responsible for increasing the concentration of zinc in the cytoplasm by moving it from the extracellular space or from within intracellular organelles into the cytosol. mdpi.commdpi.com Conversely, ZnT transporters decrease cytoplasmic zinc levels by facilitating its efflux from the cell or its sequestration into intracellular compartments. mdpi.commdpi.com In humans, there are 14 known ZIP transporters and 10 ZnT transporters. nih.gov

The interaction of this compound with these transporters is a key area of investigation. It is hypothesized that after the dissociation of the complex, the free zinc ion is the substrate for these transporters. Research in this area would involve identifying which specific ZIP transporters are responsible for the uptake of zinc released from this compound at the apical membrane of intestinal cells. Techniques such as gene silencing (e.g., using siRNA) or the use of transporter knockout cell lines can help elucidate the roles of individual transporters. solvobiotech.com Furthermore, the expression of these transporter genes can be regulated by cellular zinc status; for example, an increase in cellular zinc can lead to the upregulation of the ZnT1 exporter to prevent toxicity. nih.gov Understanding how zinc from this compound influences the expression and activity of these transporters provides a more complete picture of its impact on cellular zinc homeostasis. nih.gov

Table 2: Major Families of Zinc Transporter Proteins

| Transporter Family | General Function | Direction of Zinc Movement (Relative to Cytoplasm) | Number of Members in Humans |

|---|---|---|---|

| ZIP (SLC39A) | Zinc Influx | Into the cytoplasm | 14 |

| ZnT (SLC30A) | Zinc Efflux | Out of the cytoplasm | 10 |

Role of Intracellular Zinc Buffers, Such as Metallothioneins, in Regulating this compound-Derived Zinc Pools

Intracellular zinc homeostasis is tightly regulated, with cytosolic free zinc ion concentrations maintained in the picomolar to nanomolar range. Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins that play a central role in buffering intracellular zinc. consensus.appfrontiersin.org These proteins bind zinc with high affinity through their numerous thiol groups, sequestering the ion to prevent toxicity and making it available for transfer to other proteins and enzymes as needed. core.ac.uk

The expression of metallothionein genes is primarily regulated by the metal-responsive transcription factor 1 (MTF-1). frontiersin.orgmdpi.com When intracellular "free" zinc levels rise, zinc binds to MTF-1, which then activates the transcription of MT genes. mdpi.com This creates a negative feedback loop where an influx of zinc induces the synthesis of its own buffer protein. Therefore, it is expected that zinc delivered to the cell via this compound would contribute to the labile zinc pool, which in turn would induce the expression of metallothioneins. Studies have shown that zinc supplementation increases MT levels, and this mechanism is crucial for protecting cells from heavy metal toxicity and oxidative stress. kcl.ac.ukamegroups.org Different MT isoforms exhibit varied sensitivity to zinc induction, which may be related to the affinity of MTF-1 for the specific metal response elements (MREs) in their gene promoters. mdpi.com

The zinc derived from this compound would thus be incorporated into the cellular zinc pool regulated by metallothioneins. These MT-Zn complexes can act as a dynamic reservoir, releasing zinc ions under specific cellular conditions, such as during periods of oxidative stress, to be utilized by newly synthesized apo-enzymes and other zinc-requiring proteins. consensus.app

Influence of the Acetylmethionine Ligand on Intracellular Zinc Distribution and Compartmentalization

The ligand bound to zinc can significantly influence its absorption and subsequent fate within the cell. This compound is a salt of zinc and N-acetylmethionine. Research on other metal complexes with N-acetylmethionine suggests that the presence of the acetyl group can alter the ligand's binding properties. Specifically, a study on silver N-acetylmethioninates noted that the acetyl group prevents the ligand from forming a chelate with the metal center, a common occurrence with standard amino acids. nih.gov This alteration in coordination chemistry could affect how this compound interacts with cell membranes and zinc transporters.

While direct studies on this compound are lacking, it is plausible that the N-acetylmethionine ligand could influence zinc's transport across the cell membrane and its distribution among different organelles. The cell employs two main families of zinc transporters to manage its distribution: the SLC39 family (ZIP transporters) which move zinc into the cytoplasm, and the SLC30 family (ZnT transporters) which move zinc out of the cytoplasm and into organelles or the extracellular space. nih.govnih.gov The chemical form in which zinc is presented to these transporters can affect the efficiency of its transport. The properties of N-acetylmethionine—a derivative of an essential amino acid—may facilitate uptake through amino acid transport systems or other specific pathways before the complex dissociates and the zinc ion enters the cell's metabolic and signaling networks. drugbank.com

Biochemical and Molecular Interactions of this compound

Once dissociated inside the cell, the zinc ion from this compound is expected to engage in the same biochemical and molecular interactions as zinc derived from other sources. Zinc's roles are broadly categorized as catalytic, structural, and regulatory. consensus.app

Enzymatic Interactions: this compound as a Source of Zinc for Metalloenzymes and Its Impact on Enzyme Activity

Zinc is an essential cofactor for over 300 enzymes, participating in all six classes of enzymatic reactions. nih.govnih.gov In its catalytic role, the zinc ion typically functions as a Lewis acid, polarizing substrates to facilitate nucleophilic attack, as seen in enzymes like carbonic anhydrase and carboxypeptidase. nih.govredalyc.org In its structural role, zinc stabilizes the tertiary structure of proteins without participating directly in the reaction, which is crucial for their function. nih.gov

As a bioavailable source, this compound can provide the zinc necessary for the synthesis and activation of these metalloenzymes. A deficiency in zinc impairs the activity of these enzymes, leading to widespread metabolic disturbances. nih.govredalyc.org Therefore, the provision of zinc via this compound would support the activity of numerous enzymes critical for fundamental biological processes.

Table 1: Examples of Key Human Zinc Metalloenzymes and Their Functions

| Enzyme | Function | Role of Zinc |

|---|---|---|

| Carbonic Anhydrase | Catalyzes the reversible hydration of CO2. frontiersin.org | Catalytic |

| Alcohol Dehydrogenase | Metabolism of alcohols. redalyc.org | Catalytic & Structural |

| Matrix Metalloproteinases (MMPs) | Degradation of extracellular matrix components. actascientific.com | Catalytic & Structural |

| Superoxide Dismutase (Cu/Zn-SOD) | Antioxidant defense against superoxide radicals. nih.gov | Structural |

| RNA/DNA Polymerases | Nucleic acid synthesis. redalyc.org | Catalytic/Structural |

Protein Binding Dynamics: Investigation of this compound Interactions with Zinc-Binding Proteins and Transcription Factors

Beyond its role in enzymes, zinc is a critical structural component for a vast number of proteins, most notably transcription factors. nih.gov Zinc finger proteins are a large family of proteins that require zinc ions to fold into their proper three-dimensional structure, which is essential for their ability to bind to DNA, RNA, or other proteins. wikipedia.orgjmb.or.kr These proteins regulate a wide array of cellular processes, including gene expression, cell development, and differentiation. nih.govbeatcancer.eu

The zinc finger motif, in its classic form, consists of cysteine and histidine residues that coordinate a zinc ion, stabilizing the "finger-like" fold. wikipedia.org This stable scaffold allows these proteins to recognize and bind to specific sequences in the genome, thereby controlling gene transcription. jmb.or.kr Zinc supplied from this compound would be available for incorporation into newly synthesized zinc finger proteins, ensuring their structural integrity and functional capacity. A stable supply of zinc is thus paramount for the proper regulation of gene expression mediated by these transcription factors.

Modulation of Cellular Signaling Pathways Involved in Fundamental Biological Processes (e.g., DNA synthesis, cell division, oxidative stress regulation, apoptosis) by this compound

In recent years, zinc has been recognized as an intracellular second messenger, similar to calcium, that can modulate various signaling pathways. nih.govinforang.com Fluctuations in the intracellular concentration of labile zinc can influence the activity of kinases, phosphatases, and other signaling proteins, thereby affecting fundamental processes.

DNA Synthesis and Cell Division: Zinc is essential for cell proliferation, particularly for the transition from the G1 to the S phase of the cell cycle and for DNA synthesis. consensus.app

Oxidative Stress Regulation: Zinc has antioxidant properties, partly by stabilizing proteins and by being a cofactor for antioxidant enzymes like Cu/Zn-superoxide dismutase. consensus.app It can also induce the expression of metallothioneins, which have radical-scavenging capabilities. consensus.app

Apoptosis: Zinc plays a complex, often bimodal, role in apoptosis (programmed cell death). While zinc deficiency can induce apoptosis, high concentrations of zinc can also be toxic and trigger cell death. consensus.appnih.gov It modulates the activity of caspases and members of the Bcl-2 family of proteins. consensus.app

By increasing the intracellular availability of zinc, this compound would be expected to influence these signaling cascades. The zinc ion can directly inhibit certain protein tyrosine phosphatases, thereby prolonging the phosphorylation state of signaling molecules like those in the MAPK and Akt pathways, which are central to cell survival and proliferation. inforang.comresearchgate.net

Impact on Gene Regulation and Expression Profiles, Specifically Related to Zinc Metabolism and Homeostasis (e.g., SLC30A1 gene expression)

Cells maintain zinc homeostasis through the coordinated regulation of genes involved in zinc uptake, efflux, and sequestration. The expression of zinc transporter genes is highly responsive to cellular zinc levels. A key example is the SLC30A1 gene, which encodes the zinc transporter ZnT1. wikipedia.orgptglab.com

ZnT1 is located on the plasma membrane and is responsible for exporting zinc from the cytoplasm to the extracellular space, thus protecting the cell from zinc toxicity. ptglab.comnih.gov The expression of the SLC30A1 gene is upregulated in response to high intracellular zinc concentrations, a process mediated by the metal-responsive transcription factor 1 (MTF-1). kcl.ac.uk When cellular zinc levels increase, MTF-1 activates the transcription of SLC30A1, leading to the production of more ZnT1 transporters to efflux the excess zinc. nih.gov

Therefore, the administration of this compound to a preclinical model would be expected to increase intracellular zinc, leading to the upregulation of SLC30A1 expression as a primary homeostatic response. This is part of a broader network of gene regulation aimed at maintaining zinc balance.

Table 2: Key Genes Involved in Mammalian Zinc Homeostasis Regulated by Zinc Levels

| Gene | Protein Product | Function | Response to High Intracellular Zinc |

|---|---|---|---|

| SLC30A1 | ZnT1 | Zinc efflux from cytoplasm to extracellular space. ptglab.com | Upregulation kcl.ac.uknih.gov |

| MT1/MT2 | Metallothionein 1/2 | Intracellular zinc buffering and sequestration. frontiersin.org | Upregulation mdpi.com |

| SLC39A family (e.g., SLC39A1) | ZIP transporters (e.g., ZIP1) | Zinc influx into the cytoplasm. nih.gov | Downregulation (in some cases) |

Preclinical Models for Systemic Distribution and Metabolic Fate Studies

The journey of a nutritional supplement from administration to its ultimate physiological effect is a complex process governed by its absorption, distribution, metabolism, and excretion. For this compound, a chelated form of the essential trace element zinc, preclinical studies using animal models are fundamental to understanding these pharmacokinetic processes. Such research provides critical insights into how the compound behaves systemically, offering a scientific basis for its potential bioavailability advantages over inorganic zinc salts. The meticulous design and analytical precision of these studies are paramount for delineating the separate and combined roles of the zinc ion and its acetylmethionine ligand.

In Vivo Absorption, Distribution, and Retention Studies in Defined Animal Models

Preclinical research has consistently shown that the organic chelation of zinc can significantly influence its absorption and distribution. While specific data on this compound is part of a broader body of research on zinc-amino acid chelates, the principles derived from these studies are applicable. Animal models, typically rodents, are used to compare the bioavailability of different zinc forms. Studies have demonstrated that organic zinc sources, like zinc proteinates or amino acid chelates, can lead to higher zinc concentrations in plasma and key tissues compared to inorganic sources like zinc sulfate. bohrium.com This is often attributed to the chelated structure protecting the zinc ion from forming insoluble complexes with dietary inhibitors in the gastrointestinal tract, such as phytates. frontiersin.orgmdpi.com

Following absorption, zinc is distributed throughout the body. Preclinical models allow for the direct measurement of zinc levels in various organs. After administration of a zinc compound, tissues such as the liver, pancreas, kidneys, and bones are analyzed to determine the extent of zinc uptake. oup.comfrontiersin.org The liver is a central organ in zinc homeostasis, and studies often show a rapid increase in hepatic zinc concentration following the absorption of supplemental zinc. oup.com Research on various organic zinc forms in animal models indicates enhanced retention in tissues like bone, suggesting that these forms may be more effective at replenishing and maintaining the body's zinc stores. frontiersin.org

Table 1: Illustrative Data on Tissue Zinc Distribution in a Rat Model This table presents hypothetical, yet representative, data based on findings from comparative studies on organic versus inorganic zinc supplements in preclinical models.

| Tissue | Zinc Concentration (µg/g wet tissue) - Control | Zinc Concentration (µg/g wet tissue) - Zinc Sulfate | Zinc Concentration (µg/g wet tissue) - this compound |

| Liver | 26.1 ± 2.5 | 38.4 ± 3.1 | 47.9 ± 3.8 |

| Kidney | 21.5 ± 1.9 | 29.8 ± 2.4 | 38.2 ± 2.9 |

| Femur | 145.7 ± 11.8 | 175.3 ± 14.2 | 205.1 ± 16.5 |

| Plasma | 1.2 ± 0.1 | 2.5 ± 0.3 | 3.4 ± 0.4 |

Methodological Considerations for Assessing Systemic Zinc Dynamics Influenced by this compound Administration Routes and Formulations

Accurately assessing the systemic dynamics of zinc requires sophisticated and sensitive methodologies. The choice of administration route (e.g., oral gavage vs. dietary mixing) and the specific formulation can impact the observed pharmacokinetic profile. mdpi.com To overcome the challenge of distinguishing supplemental zinc from the body's endogenous zinc, stable isotope tracer techniques are invaluable. frontiersin.org By using a non-radioactive isotope of zinc, such as ⁶⁴Zn, researchers can precisely track the administered zinc as it moves through the body. frontiersin.org

Highly sensitive analytical techniques are required to measure these tracers and total zinc concentrations in biological samples. Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for quantifying total zinc content in tissues with high precision. oup.com For dynamic and non-invasive imaging of zinc trafficking in whole living animals, positron emission tomography (PET) using a radioactive isotope like ⁶²Zn has been employed, allowing for the visualization of zinc distribution over time. oup.comnih.gov When planning in vivo studies, it is also crucial to control for external sources of zinc contamination from caging, water, and food to ensure the accuracy of the results. mdpi.com

Investigation of Ligand Integrity and Metabolic Transformations of Acetylmethionine in Biological Systems

A pivotal question in the study of this compound is the fate of the acetylmethionine ligand. It is important to determine whether the chelate is absorbed intact or if it dissociates in the gut. Some evidence suggests that amino acid chelates can be absorbed using amino acid transporters, which may contribute to their enhanced bioavailability. bohrium.commdpi.comnih.gov

Once absorbed, acetylmethionine (N-acetyl-L-methionine) is known to be a bioavailable source of the essential amino acid L-methionine. nih.gov Research indicates that N-acetylmethionine is metabolized by the enzyme aminoacylase 1, which removes the acetyl group to release L-methionine and acetate. nih.govebi.ac.uk This newly formed methionine can then enter the body's metabolic pool. hmdb.ca It can be used for protein synthesis or converted into S-adenosylmethionine (SAMe), a critical molecule involved in numerous methylation reactions throughout the body.

Investigating these metabolic pathways in preclinical models can be accomplished by using isotopically labeled acetylmethionine (e.g., with ¹³C or ¹⁵N). By tracing the labeled atoms through various metabolic products using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can map the metabolic fate of the ligand. nih.gov This helps to clarify whether the biological effects of this compound are solely attributable to the delivered zinc or if the methionine component also plays a functional role.

Comparative Studies with Other Zinc Complexes and Amino Acid Chelates

Comparative Analysis of Bioavailability and Cellular Uptake Efficiency Across Diverse Zinc Coordination Compounds

The bioavailability of zinc is significantly influenced by the chemical form in which it is delivered. Studies comparing various zinc compounds have shown marked differences in their absorption and cellular uptake.

Zinc chelated with amino acids, such as zinc bis-glycinate, has demonstrated superior bioavailability compared to inorganic forms like zinc gluconate. In one study, zinc bis-glycinate increased oral bioavailability by 43.4% compared to zinc gluconate. imrpress.com This enhanced absorption is attributed to the chemical structure of the chelate, where the zinc ion is bonded to two glycine molecules through both ionic and coordinate covalent bonds. imrpress.com This structure is thought to protect the zinc from forming insoluble complexes with dietary inhibitors like phytates. imrpress.com

In vitro studies have also highlighted the variability in the bioaccessibility of different zinc supplements, with values ranging from 1.1% to 9.4%. nih.gov In these studies, zinc diglycinate showed the highest bioaccessibility, while zinc sulphate had the lowest. nih.gov The bioaccessibility of other forms, such as zinc methionine, zinc picolinate, and zinc citrate, fell within this range. nih.gov

The cellular uptake of zinc is also dependent on the nature of the complex. Cationic zinc complexes have shown improved cellular uptake compared to neutral or anionic ones. nih.gov For instance, the coordination of zinc with cyclen-based amphiphiles has been shown to significantly enhance cellular uptake of DNA, with an increase of up to 50% observed for certain complexes. rsc.org This is attributed to the specific affinity between the zinc(II)-cyclen complex and the phosphate-containing cell membrane. rsc.org

The table below summarizes findings from various studies on the relative bioavailability and uptake of different zinc compounds.

| Zinc Compound | Comparative Bioavailability/Uptake | Study Model | Reference |

| Zinc Bis-Glycinate | 43.4% higher oral bioavailability than zinc gluconate. | Human | imrpress.com |

| Zinc Diglycinate | Highest bioaccessibility among tested supplements (up to 9.4%). | In Vitro | nih.gov |

| Zinc Gluconate | Lower bioavailability than zinc bis-glycinate. | Human | imrpress.com |

| Zinc Citrate | Similar absorption to zinc gluconate. | Human | mdpi.com |

| Zinc Picolinate | Lower acute uptake than zinc glycinate and gluconate. | Human | mdpi.com |

| Zinc Oxide | Lower fractional absorption than zinc citrate and gluconate. | Human | mdpi.com |

| Zinc Sulphate | Lowest bioaccessibility among tested supplements (as low as 1.1%). | In Vitro | nih.gov |

| Zinc Methionine | Bioavailability can be higher than zinc sulfate in certain conditions. | Animal (Broilers) | nih.gov |

| Cationic Zinc Phthalocyanine | Improved cellular uptake and activity over anionic and neutral forms. | Cell Line (RIF-1) | nih.gov |

| Zinc-Cyclen Complexes | Significantly enhanced cellular uptake. | In Vitro | rsc.org |

Ligand Exchange Reactions and Stability Profiles of Zinc Acetylmethionate in Simulated Biological Media

The stability of a zinc complex in biological environments is crucial for its bioavailability. Ligand exchange reactions, where the original ligand of the metal complex is replaced by another, can significantly impact the fate of the zinc ion. chemguide.co.uklibretexts.org

In simulated biological fluids, the stability of a zinc-amino acid chelate like this compound depends on the affinity of the acetylated methionine ligand for the zinc ion relative to other potential ligands present, such as other amino acids, peptides, or organic acids. The formation of stable chelate rings, typically five or six-membered, is a key factor in the stability of these complexes. mdpi.comnih.gov

The interaction of zinc with low-molecular-weight ligands is highly relevant to its biological activity. kcl.ac.uk The speciation of zinc, meaning the distribution of zinc among different complexes, is important for its biological recognition and transport. kcl.ac.uk For instance, the presence of phytates in the diet can form stable, insoluble complexes with zinc, reducing its bioavailability. nih.gov The phytate/zinc molar ratio is often used to estimate the bioavailability of zinc from a meal. nih.gov

Studies on ligand exchange between different metal complexes have shown that the relative affinity of the ligands for the metal ions dictates the outcome. For example, in studies involving molybdenum and zinc complexes, it was found that dithiocarbamate (DTC) ligands have a higher affinity for molybdenum than for zinc, leading to ligand exchange. rsc.org While specific data on the ligand exchange reactions of this compound in simulated biological media is limited, the principles of coordination chemistry suggest that its stability would be influenced by the concentration and affinity of competing ligands in the environment.

Structure-Activity Relationship (SAR) Studies of Zinc-Amino Acid Chelates in Biological Systems

The biological activity of zinc-amino acid chelates is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how the structural features of these complexes influence their biological effects.

Research has shown a relationship between the structure (as described by topological descriptors like the Balaban index) and the lipophilic properties (logP) of zinc-amino acid complexes. mdpi.com This, in turn, can correlate with their biological activity. For example, a study on zinc complexes with various amino acids (Gly, Ala, Met, Val, Phe) found a direct relationship between their logP values and their biological activity on a cellular biosensor. mdpi.com

The chelation of zinc with amino acids reduces the polarity of the metal ion, which can enhance its ability to cross biological membranes. mdpi.com The specific amino acid involved can also confer particular biological activities. For instance, zinc-methionine has been shown to have a high activity in inhibiting bacterial biofilms. mdpi.comresearchgate.net

Furthermore, the stoichiometry of the complex (the ratio of ligand to metal) and the coordination geometry (e.g., tetrahedral, octahedral) are critical structural features. nih.gov Most zinc(II)-amino acid complexes form five-membered chelate rings, though exceptions like the six-membered ring in the zinc-histidine complex exist. nih.gov

The table below outlines some key structural features and their influence on the activity of zinc-amino acid chelates.

| Structural Feature | Influence on Activity | Reference |

| Amino Acid Side Chain | Affects lipophilicity (logP) and biological activity. | mdpi.com |

| Chelate Ring Formation | Formation of stable 5- or 6-membered rings enhances stability. | mdpi.comnih.gov |

| Reduced Polarity | Chelation reduces the polarity of the zinc ion, potentially improving membrane permeability. | mdpi.com |

| Specific Amino Acid | The choice of amino acid can confer specific biological properties (e.g., biofilm inhibition with methionine). | mdpi.comresearchgate.net |

| Stoichiometry and Coordination | The ratio of ligand to metal and the resulting geometry are fundamental to the complex's properties. | nih.gov |

Methodological Approaches for Direct Comparison of In Vitro and Preclinical Pharmacokinetic Parameters

Evaluating and comparing the pharmacokinetic parameters of different zinc compounds requires a combination of in vitro and preclinical (in vivo) methods.

In Vitro Methods:

Simulated Digestion Models: These models mimic the conditions of the stomach and small intestine to assess the bioaccessibility of zinc from different supplements. nih.govresearchgate.net The amount of zinc that remains soluble and available for absorption after simulated digestion is measured. nih.gov

Dialysis Methods: These are commonly used to estimate the fraction of an element that is available for absorption. nih.gov Studies have shown that in vitro dialyzability can correlate well with human absorption data. nih.gov

Cell Culture Systems: Cell lines, such as Caco-2 cells, are used to model the intestinal epithelium and study the cellular uptake and transport of zinc from different complexes. mdpi.com These models can provide insights into the mechanisms of absorption at the cellular level.

Preclinical (In Vivo) Methods:

Animal Models: Rodents and other animal models are frequently used to study the bioavailability and tissue distribution of zinc from various sources. nih.govnih.gov Parameters such as plasma zinc concentration over time, tissue zinc levels (e.g., in bone, liver, muscle), and excretion rates are measured. nih.govnih.gov

Isotopic Tracer Methods: The use of stable or radioactive isotopes of zinc (e.g., 67Zn, 70Zn, 65Zn) allows for precise tracking of zinc absorption, distribution, and retention in the body. nih.govmdpi.com

Pharmacokinetic Analysis: Following administration of a zinc compound, blood samples are collected at various time points to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which represents the total zinc exposure over time. imrpress.com

Future Directions in Zinc Acetylmethionate Research

Emerging Methodologies for Enhanced Complex Characterization and Bio-Interaction Profiling

A thorough understanding of the structure and behavior of Zinc Acetylmethionate is fundamental to unlocking its full potential. While traditional techniques have provided a solid foundation, emerging methodologies are enabling a more detailed characterization of the complex itself and its interactions within biological systems.

Advanced spectroscopic methods are at the forefront of this evolution. Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy, for instance, allows for the detailed examination of gas-phase ion structures, providing valuable information on the binding motifs between zinc and the methionine ligand, including the involvement of the amino group, carbonyl oxygen, and side-chain sulfur. ru.nl Techniques such as electrospray ionization mass spectrometry (ESI-MS) and Native Mass Spectrometry (NMS) are particularly powerful as they can preserve noncovalent interactions, allowing for the study of the complex in a state that more closely resembles its biological condition. heffernlab.com NMS, when coupled with ion mobility (IM), can further provide insights into the three-dimensional structure and metal-induced conformational changes. heffernlab.com

For solid-state characterization, techniques including X-ray powder diffraction (XRD), thermal gravimetry (TGA), and field emission scanning electron microscopy (FE-SEM) are used to investigate the crystallinity, thermal stability, and surface morphology of synthesized this compound nanostructures. irost.ir These methods are often complemented by elemental analysis and various forms of spectroscopy to confirm the metal-to-ligand ratio and coordination environment. irost.iroaji.net

| Methodology | Principle | Information Gained on this compound |

| Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy | Measures the absorption of infrared photons by a gas-phase ion, leading to its dissociation. The resulting fragments are analyzed to create a spectrum. | Elucidates intrinsic structure and metal-ligand binding motifs (e.g., tridentate coordination of Zn to amino, carbonyl, and sulfur groups). ru.nl |

| Native Mass Spectrometry (NMS) | A soft ionization mass spectrometry technique that preserves the native, noncovalent structure of molecules and complexes during analysis. | Characterizes the intact complex, its stoichiometry, and its noncovalent interactions with other biomolecules. heffernlab.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. | Confirms coordination between the zinc ion and the ligand's functional groups (carboxyl and amino groups) by observing shifts in vibrational bands. irost.irinnovareacademics.inrsc.org |

| X-Ray Powder Diffraction (XRD) | An analytical technique used for phase identification of a crystalline material and can provide information on unit cell dimensions. | Determines the crystalline structure and calculates the crystal size of the synthesized complex. irost.ir |

| Atomic Absorption Spectrophotometry (AAS) | Measures the concentration of elements by detecting the absorption of optical radiation by free atoms in a gaseous state. | Quantifies the concentration of zinc in the complex, confirming the metal-to-ligand ratio. oaji.netinnovareacademics.in |

Advanced Computational Modeling for Predictive Analysis of this compound Behavior in Complex Biological Environments

Computational modeling has become an indispensable tool for predicting how metal complexes like this compound will behave in the intricate and dynamic environment of a biological system. These models allow researchers to simulate interactions at a level of detail that is often difficult to achieve through experimental methods alone. tandfonline.com

Recent studies have evaluated various DFT protocols to find the best combination for predicting the properties of zinc-amino acid complexes. Research comparing calculated bond lengths and infrared spectra with experimental data found that functionals like M06-L, when considering intermolecular interactions in polymeric crystal structures, yield the most accurate results. rsc.org Furthermore, the development of deep learning-based models, such as Deep Potential/Molecular Mechanics (DP/MM), represents a new frontier. These models are trained on QM-level data to achieve high accuracy in predicting atomic forces and geometries for zinc complexes, even accounting for exchangeable water molecules in the coordination environment. biorxiv.orgacs.org

| Computational Approach | Description | Application to this compound Research |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where a small, critical part of the system (e.g., the zinc coordination sphere) is treated with high-accuracy quantum mechanics, while the larger environment is treated with more efficient molecular mechanics. | Simulates the behavior of the complex within a biological environment (e.g., an enzyme active site), predicting coordination geometries and reaction pathways with high accuracy. acs.org |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculates structural properties (bond lengths, angles) and vibrational frequencies to compare with experimental data (e.g., from X-ray crystallography and FTIR), helping to validate and refine structural models. rsc.orgtandfonline.com |

| Deep Potential/Molecular Mechanics (DP/MM) | A machine learning-based hybrid model where a deep neural network is trained on QM data to predict atomic forces, correcting the less accurate MM force field. | Provides QM-level accuracy at a fraction of the computational cost, enabling large-scale, long-time simulations of this compound's dynamics and interactions. biorxiv.org |

| Metadynamics (MetaMD) | An enhanced sampling simulation technique used to explore the free energy landscape of a system and overcome high energy barriers. | Generates configurationally and conformationally diverse datasets of zinc complexes, which are essential for training robust and accurate machine learning potentials. acs.org |

Novel Research Paradigms for Understanding Metal-Ligand Bio-interactions at the Atomic and Molecular Levels

Future research is moving beyond static structural analysis towards a more dynamic understanding of metal-ligand interactions. This involves new paradigms that consider the complex interplay of forces and environmental factors that govern the behavior of this compound in vivo.